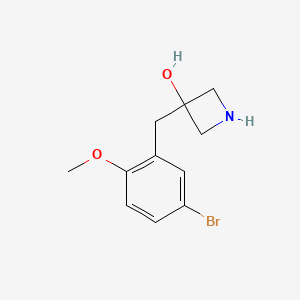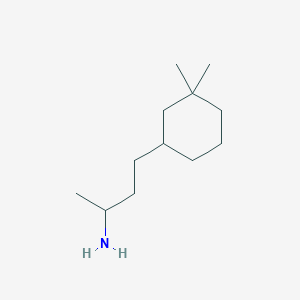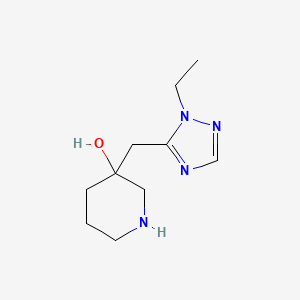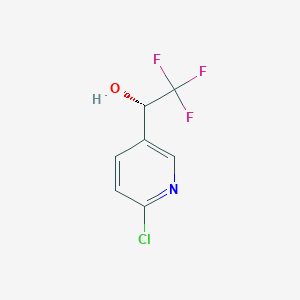
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Chiral catalysts such as BINAP-Ru complexes.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 6-chloropyridin-3-yl trifluoromethyl ketone.
Reduction: Formation of 6-chloropyridin-3-yl trifluoromethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom on the pyridine ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
6-chloropyridin-3-ylmethanol: A related compound with a hydroxyl group instead of the trifluoroethanol group.
6-chloropyridin-3-yl trifluoromethyl ketone: An oxidized derivative of the compound.
Uniqueness
(S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its chiral nature and the presence of both a trifluoroethanol group and a chlorine-substituted pyridine ring
Propiedades
Fórmula molecular |
C7H5ClF3NO |
|---|---|
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1 |
Clave InChI |
SPONQQBDNAPFFT-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=NC=C1[C@@H](C(F)(F)F)O)Cl |
SMILES canónico |
C1=CC(=NC=C1C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



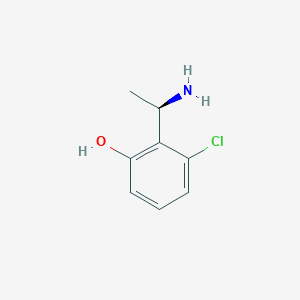
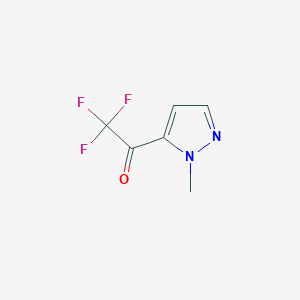
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
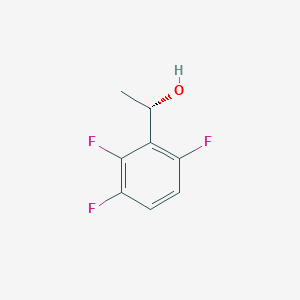
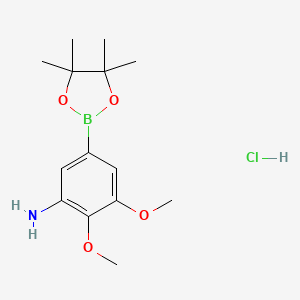
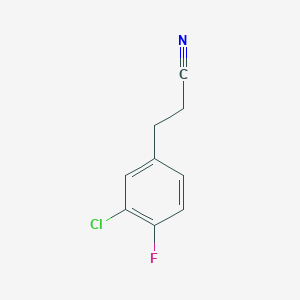
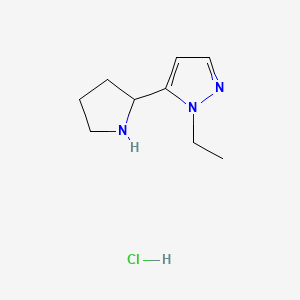


![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
